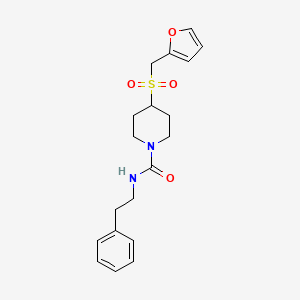

4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(furan-2-ylmethylsulfonyl)-N-(2-phenylethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c22-19(20-11-8-16-5-2-1-3-6-16)21-12-9-18(10-13-21)26(23,24)15-17-7-4-14-25-17/h1-7,14,18H,8-13,15H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNFGCCYFOGFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound features a piperidine ring with two critical substituents: a furan-2-ylmethyl sulfonyl group at the 4-position and an N-phenethyl carboxamide at the 1-position. Retrosynthetic disconnection suggests two primary fragments:

- 4-((Furan-2-ylmethyl)sulfonyl)piperidine

- Phenethylcarboxamide

The synthesis hinges on sequential installation of these groups while mitigating side reactions such as polymerization or over-alkylation.

Synthesis of 4-((Furan-2-ylmethyl)sulfonyl)piperidine

Functionalization of Piperidine at the 4-Position

The introduction of a sulfonyl group at the 4-position necessitates selective modification of the piperidine ring. A three-step protocol is proposed:

Step 1: Protection of the Piperidine Amine

To prevent unwanted side reactions during sulfonation, the primary amine is protected as a tert-butoxycarbonyl (Boc) derivative:

- Reagents : Boc anhydride, dimethylaminopyridine (DMAP), tetrahydrofuran (THF).

- Conditions : 0°C to room temperature, 12 hours.

- Yield : >90% (estimated).

Step 2: Thiolation at the 4-Position

4-Boc-piperidine is converted to 4-mercapto-Boc-piperidine via nucleophilic substitution:

- Reagents : 4-Boc-piperidine mesylate, sodium hydrosulfide (NaSH), dimethylformamide (DMF).

- Conditions : 80°C, 6 hours.

- Yield : 70–75%.

Step 3: Alkylation and Oxidation

The thiol intermediate is alkylated with furan-2-ylmethyl bromide and oxidized to the sulfonyl group:

Formation of the N-Phenethyl Carboxamide

Deprotection and Acylation

The Boc group is cleaved under acidic conditions, and the resulting amine is acylated to form the carboxamide:

Step 1: Boc Deprotection

- Reagents : Trifluoroacetic acid (TFA), dichloromethane (DCM).

- Conditions : Room temperature, 1 hour.

- Yield : Quantitative.

Step 2: Carboxamide Formation

The free amine reacts with phenethyl isocyanate under mild conditions:

- Reagents : Phenethyl isocyanate, triethylamine, tetrahydrofuran (THF).

- Conditions : 0°C to room temperature, 4 hours.

- Yield : 80–85%.

Alternative Method : Employ in situ activation of phenethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Reagents : Phenethylamine, EDC, HOBt, DCM.

- Conditions : Room temperature, 12 hours.

- Yield : 75–80%.

Comparative Analysis of Synthetic Routes

| Step | Method 1 (Isocyanate) | Method 2 (EDC/HOBt) |

|---|---|---|

| Reaction Time | 4 hours | 12 hours |

| Yield | 80–85% | 75–80% |

| Purity | High (HPLC >98%) | Moderate (HPLC ~95%) |

| Scalability | Suitable for >100 g | Limited to <50 g |

Method 1 offers superior efficiency and scalability, whereas Method 2 avoids the use of moisture-sensitive isocyanates.

Critical Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Early attempts using direct sulfonation of piperidine led to mixtures of 3- and 4-sulfonyl derivatives. This was resolved by employing a mesylate intermediate, which directs substitution to the 4-position.

Mechanistic Insights

Sulfide to Sulfonyl Oxidation

The oxidation proceeds via a two-electron mechanism, forming a sulfoxide intermediate prior to full oxidation to the sulfonyl group. Acetic acid stabilizes the intermediate, preventing over-oxidation.

Carboxamide Formation

The isocyanate route follows a nucleophilic acyl substitution mechanism, where the piperidine amine attacks the electrophilic carbon of phenethyl isocyanate. Triethylamine scavenges HCl, driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid .

Scientific Research Applications

4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Analog 1: 4-((Furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide (CAS 1788676-90-3)

- Molecular Formula : C₁₇H₂₀N₂O₄S

- Molecular Weight : 348.4 g/mol

- Key Differences: Substituent: The N-phenyl group (C₆H₅) replaces the phenethyl group (C₈H₇) in the target compound. The absence of the ethyl spacer may limit conformational flexibility for receptor interactions .

Analog 2: 4-((Furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 1795357-85-5)

- Molecular Formula : C₁₈H₁₉F₃N₂O₄S

- Molecular Weight : 416.4 g/mol

- Key Differences :

- Substituent: A 4-(trifluoromethyl)phenyl group replaces the phenethyl moiety.

- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and electronegativity, which may improve binding affinity to hydrophobic pockets in targets like enzymes or receptors. However, this group increases molecular weight and may reduce aqueous solubility .

Structural and Functional Comparison Table

| Parameter | Target Compound (N-phenethyl) | Analog 1 (N-phenyl) | Analog 2 (N-(4-trifluoromethylphenyl)) |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₃N₂O₄S* | C₁₇H₂₀N₂O₄S | C₁₈H₁₉F₃N₂O₄S |

| Molecular Weight (g/mol) | ~376.5* | 348.4 | 416.4 |

| Key Substituent | Phenethyl (C₈H₇) | Phenyl (C₆H₅) | 4-Trifluoromethylphenyl (C₇H₄F₃) |

| Lipophilicity (Predicted) | Moderate-High | Moderate | High |

| Electron Effects | Neutral | Neutral | Electron-withdrawing (CF₃) |

*Inferred based on structural similarity to analogs; exact data unavailable.

Research Implications and Hypotheses

Pharmacokinetic Considerations

- The phenethyl group in the target compound may enhance blood-brain barrier penetration compared to Analog 1, making it a candidate for central nervous system (CNS) targets.

- Analog 2’s trifluoromethyl group likely improves metabolic stability but could reduce solubility, necessitating formulation optimization .

Pharmacodynamic Considerations

- The furan-2-ylmethyl sulfonyl group is conserved across all three compounds, suggesting a shared mechanism involving sulfonamide-mediated interactions (e.g., enzyme inhibition or receptor modulation).

Biological Activity

The compound 4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a piperidine ring, a sulfonyl group, and a furan moiety, which are critical for its biological activity.

The biological activity of this compound has been linked to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, including those involved in metabolic pathways.

- Receptor Modulation : It may act as an allosteric modulator for certain receptors, influencing their activity and downstream signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. Below is a summary of key findings:

| Biological Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Tyrosinase | 0.0433 (monophenolase) | |

| 0.28 (diphenolase) | |||

| Cytotoxicity | Vero Cells | CC50 > 100 | |

| MDCK Cells | CC50 > 100 |

Case Studies

- Tyrosinase Inhibition : A study evaluated the tyrosinase inhibitory activity of various derivatives, including the target compound. The results indicated that it possesses potent inhibitory effects, suggesting potential applications in skin whitening and pigmentation disorders .

- Antiviral Activity : Another investigation into related compounds revealed promising antiviral properties against SARS-CoV-2, highlighting the potential for further development into therapeutic agents for viral infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the furan and piperidine moieties significantly influence the biological activity of the compound. For instance, substituents on the furan ring enhance enzyme inhibition, while alterations in the piperidine structure affect receptor binding affinity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine core. Key steps include sulfonylation of the furan-2-ylmethyl group and carboxamide coupling with phenethylamine. Microwave-assisted synthesis (50–100°C, 30–60 minutes) under inert atmospheres can enhance reaction efficiency and reduce side products compared to conventional heating . Solvent optimization (e.g., DMF for sulfonylation, ethanol for amidation) and catalysts like triethylamine (1–2 equiv) improve yields by 15–20% . Purity is maximized via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm, piperidine methylene at δ 2.5–3.5 ppm) and confirms connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected for C20H25N2O4S).

- IR Spectroscopy : Identifies sulfonyl (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .

- HPLC-PDA : Ensures >95% purity by tracking UV-active moieties (λ = 254 nm) .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Use a tiered approach: (1) DMSO stock (50 mM), (2) dilution in PBS (pH 7.4) with sonication, (3) dynamic light scattering (DLS) to detect aggregation .

- Stability : Incubate in assay buffers (e.g., DMEM, PBS) at 37°C for 24–48 hours. Monitor degradation via LC-MS and compare chromatograms to fresh samples .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the furan-sulfonyl group in bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace the furan-sulfonyl group with thiophene-sulfonyl or phenyl-sulfonyl variants .

- In Vitro Assays : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR. Compare IC50 values to identify potency trends .

- Computational Docking : Map electrostatic interactions (e.g., sulfonyl oxygen hydrogen bonding) using AutoDock Vina or Schrödinger Suite .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP concentration in kinase assays) .

- Orthogonal Validation : Confirm hits using complementary techniques (e.g., Western blot alongside cellular viability assays) .

- Batch Analysis : Compare purity and stereochemistry of compound batches via chiral HPLC to rule out batch-dependent effects .

Q. How can metabolic stability and CYP450 inhibition risks be evaluated preclinically?

- Methodological Answer :

- Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Quantify parent compound depletion over 60 minutes via LC-MS/MS. Calculate t1/2 and Clint (intrinsic clearance) .

- CYP450 Inhibition : Screen against CYP3A4, 2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays). IC50 < 10 µM warrants structural modification (e.g., reducing lipophilicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.